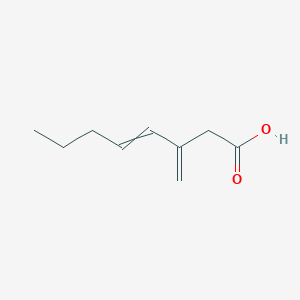![molecular formula C9H15N3O3S B14358770 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid CAS No. 90352-70-8](/img/structure/B14358770.png)
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids It is characterized by the presence of an amino group, a sulfonic acid group, and a propylamine substituent on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using concentrated sulfuric acid to form 2-aminobenzenesulfonic acid.
Alkylation: 2-Aminobenzenesulfonic acid is then alkylated with 3-chloropropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinic acid or thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a propylamine substituent.
3-Amino-1-propanesulfonic acid: Contains a propylamine group but lacks the aromatic ring.
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a propylamine substituent.
Uniqueness
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is unique due to the presence of both an amino group and a propylamine substituent on the benzene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
90352-70-8 |
|---|---|
分子式 |
C9H15N3O3S |
分子量 |
245.30 g/mol |
IUPAC名 |
5-amino-2-(3-aminopropylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H15N3O3S/c10-4-1-5-12-8-3-2-7(11)6-9(8)16(13,14)15/h2-3,6,12H,1,4-5,10-11H2,(H,13,14,15) |
InChIキー |
DMXIORUGSYPMCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
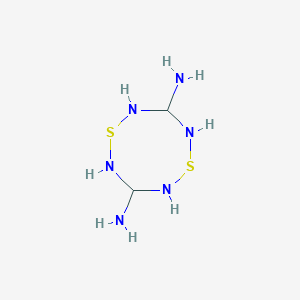
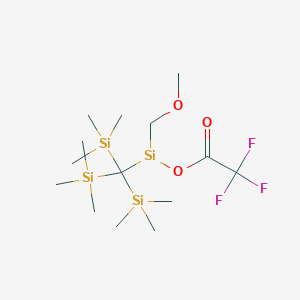
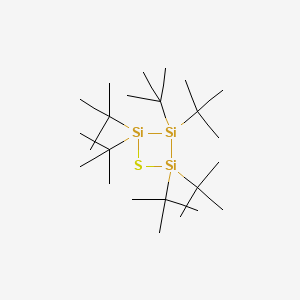
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
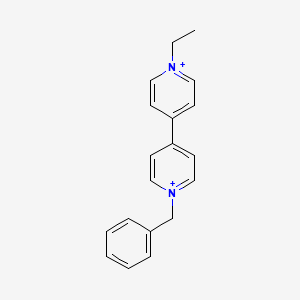
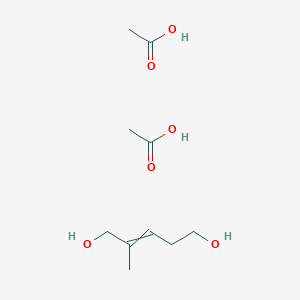
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
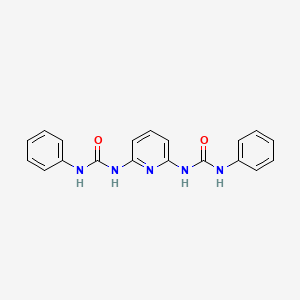
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
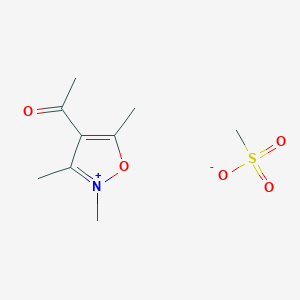
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
